molecular formula BaH18O10 B057043 Barium hydroxide octahydrate CAS No. 12230-71-6

Barium hydroxide octahydrate

Cat. No.: B057043
CAS No.: 12230-71-6
M. Wt: 315.46 g/mol
InChI Key: ZUDYPQRUOYEARG-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Barium dihydroxide octahydrate, also known as Barium hydroxide octahydrate or Dihydroxybarium octahydrate, is a chemical compound with the formula Ba(OH)2.8H2O . It primarily targets water molecules and acids in its environment. It is a strong base and can react with acids to form barium salts .

Mode of Action

The compound interacts with its targets through chemical reactions . When dissolved in water, it dissociates into Ba^2+ and OH^- ions . The hydroxide ions make the solution alkaline. When it reacts with acids, it forms a salt and water, neutralizing the acid .

Biochemical Pathways

For example, it can be used to titrate weak acids, providing a clear aqueous solution free of carbonate .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which would facilitate its distribution if it were to enter a biological system. Its metabolism and excretion would depend on the specific biological system it enters.

Result of Action

The primary result of the action of this compound is the formation of a barium salt and water when it reacts with an acid . In addition, it can significantly alter the pH of a solution, making it more alkaline .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, it crystallizes as the octahydrate but can be converted to the monohydrate by heating in air . Its solubility in water also increases with temperature . Furthermore, its reactivity with acids means that the presence of these compounds in the environment will influence its action .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Ezatiostat hydrochloride is synthesized through a series of chemical reactions involving the formation of peptide bonds. The process typically involves the coupling of amino acids and subsequent modifications to introduce the desired functional groups .

Industrial Production Methods: The industrial production of ezatiostat hydrochloride involves crystallization techniques to obtain the compound in its pure form. One method described involves the crystallization of ezatiostat hydrochloride from a suitable solvent to produce a crystalline ansolvate form .

Chemical Reactions Analysis

Types of Reactions: Ezatiostat hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Properties

IUPAC Name

barium(2+);dihydroxide;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.10H2O/h;10*1H2/q+2;;;;;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDYPQRUOYEARG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.[OH-].[OH-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaH18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153567
Record name Barium hydroxide octahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12230-71-6
Record name Barium hydroxide octahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012230716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barium hydroxide octahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium hydroxide (Ba(OH)2), octahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BARIUM HYDROXIDE OCTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5Q5V03TBN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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